dichlorostrontium

Description

Properties

Key on ui mechanism of action |

For dental hypersensitivity, strontium ions in strontium chloride toothpaste formulations appear to relieve pain and sensitivity by blocking fluid flow in dentinal tubules, which are essentially microscopic canals in the dentin. Regular use of such toothpastes maintains the strontium chloride barricading of the tubules despite normal everyday wear, tear, and washing of teeth. |

|---|---|

CAS No. |

10476-85-4 |

Molecular Formula |

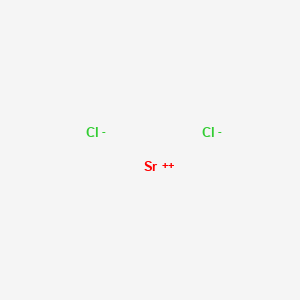

Cl2Sr |

Molecular Weight |

158.52 g/mol |

IUPAC Name |

dichlorostrontium |

InChI |

InChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2 |

InChI Key |

AHBGXTDRMVNFER-UHFFFAOYSA-L |

Canonical SMILES |

[Cl-].[Cl-].[Sr+2] |

Other CAS No. |

10476-85-4 24359-35-1 38270-90-5 |

physical_description |

Colorless or white odorless solid; [EPA OHM/TADS] |

Pictograms |

Corrosive; Irritant |

Related CAS |

10025-70-4 (hexahydrate) |

Synonyms |

Metastron strontium chloride strontium chloride hexahydrate strontium chloride monohydrate strontium chloride Sr 85 strontium chloride Sr 89 strontium chloride, 85Sr-labeled strontium chloride, 89Sr-labeled strontium chloride, 90Sr-labeled strontium chloride, disodium salt strontium-89 chloride |

Origin of Product |

United States |

Advanced Structural Characterization and Theoretical Investigations of Strontium Chloride Systems

Crystalline and Condensed Phase Structures

Fluorite-like Structure Analysis in Bulk Crystalline Solids

In its solid state, strontium chloride adopts a fluorite-type crystal structure. atamanchemicals.comwikipedia.orgvedantu.comrsc.org This structure is characterized by a cubic unit cell, belonging to the Fm-3m space group. materialsproject.org In this arrangement, each strontium ion (Sr²⁺) is coordinated to eight chloride ions (Cl⁻), while each chloride ion is tetrahedrally coordinated to four strontium ions. materialsproject.orgtestbook.com The lattice is typically a face-centered cubic (FCC) arrangement of strontium ions, with chloride ions occupying the tetrahedral holes. testbook.com The Sr-Cl bond length in this crystalline form is approximately 3.03 Å. materialsproject.org This structure is common to several other alkaline earth halides.

First-principles calculations based on density functional theory (DFT) have been employed to study the properties of SrCl₂ under various conditions. At ambient pressure, SrCl₂ is an insulator with a calculated band gap of about 5.22 eV. Experimental studies have also investigated phase transitions under high pressure, revealing a transition from the cubic fluorite structure to an orthorhombic structure.

| Parameter | Value |

|---|---|

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Structure Type | Fluorite |

| Sr²⁺ Coordination | 8 (Body-centered cubic) |

| Cl⁻ Coordination | 4 (Tetrahedral) |

| Sr-Cl Bond Length | ~3.03 Å |

Gas Phase Molecular Geometries

In the vapor phase, the strontium chloride molecule (SrCl₂) exhibits a non-linear geometry. atamanchemicals.comwikipedia.orgvedantu.com The Cl-Sr-Cl bond angle is approximately 130°. wikipedia.orgvedantu.comgeeksforgeeks.orgextramarks.com This bent structure is a notable exception to the Valence Shell Electron Pair Repulsion (VSEPR) theory, which would predict a linear geometry for a molecule with a central atom bonded to two other atoms and having no lone pairs in its valence shell. atamanchemicals.comwikipedia.org

Several theoretical explanations have been proposed for this deviation:

d-Orbital Contribution : Ab initio calculations suggest that contributions from the d-orbitals in the shell below the valence shell of the strontium atom are responsible for the bent geometry. atamanchemicals.comwikipedia.orgvedantu.com

Core Polarization : Another proposal is that the polarization of the electron core of the strontium atom causes a distortion in the core electron density, which then interacts with the Sr-Cl bonds, leading to a non-linear arrangement. atamanchemicals.comwikipedia.orgvedantu.com

High-temperature gas-phase electron diffraction experiments, combined with computational techniques, have confirmed this quasilinear structure. nih.gov These studies determined a thermal average Sr-Cl bond length (r_g) of 2.625 ± 0.010 Å and a bond angle of 142.4 ± 4.0°. nih.gov

Non-linear Structure of SrCl2 Molecule in Vapor Phase

In the vapor phase, the strontium chloride (SrCl₂) molecule exhibits a non-linear structure, with the Cl-Sr-Cl bond angle being approximately 130°. atamanchemicals.comcollegedunia.comvedantu.comgeeksforgeeks.orgwikipedia.org This bent geometry is a notable exception to the predictions of the Valence Shell Electron Pair Repulsion (VSEPR) theory, which would anticipate a linear arrangement for a molecule with a central atom bonded to two other atoms and having no lone pairs of electrons. atamanchemicals.comvedantu.comgeeksforgeeks.orgwikipedia.org The solid crystalline form of strontium chloride, in contrast, adopts a fluorite-like structure. collegedunia.comvedantu.com

Theoretical Explanations for VSEPR Theory Deviations (e.g., d-orbital Contributions, Electron Core Polarization)

The deviation of the gaseous SrCl₂ molecule from a linear structure predicted by VSEPR theory has been a subject of theoretical investigation. atamanchemicals.comvedantu.comgeeksforgeeks.orgwikipedia.orgwikipedia.org Two primary hypotheses have been proposed to explain this bending.

One explanation involves the contribution of the d-orbitals from the shell beneath the valence shell of the strontium atom. atamanchemicals.comvedantu.comgeeksforgeeks.orgwikipedia.org According to this model, the involvement of these d-orbitals in bonding influences the molecular geometry, leading to the observed non-linear shape. Transition metals, for instance, often utilize their d-orbitals in bonding, which allows for a variety of coordination geometries.

A second proposal centers on the polarization of the electron core of the strontium atom. atamanchemicals.comvedantu.comgeeksforgeeks.orgwikipedia.org This theory suggests that the electric field generated by the chloride ions distorts the otherwise spherical electron core of the strontium atom. This distortion of the core electron density then interacts with the Sr-Cl bonds, resulting in the bent molecular structure. atamanchemicals.comvedantu.comgeeksforgeeks.org

Defect Chemistry and Energetics in Strontium Chloride

The study of defects in the crystalline structure of strontium chloride is crucial for understanding its ionic conductivity and other physical properties. Theoretical surveys of defect energetics in SrCl₂ have been conducted, with calculations for anion Frenkel and anion vacancy activation energies showing good agreement with experimental results. atamanchemicals.comresearchgate.net

Anion Frenkel and Anion Vacancy Activation Energy Studies

Theoretical calculations have been successful in determining the energetics of defects in strontium chloride. atamanchemicals.comresearchgate.net Specifically, the calculated activation energies for anion Frenkel defects and anion vacancies are consistent with experimental findings. atamanchemicals.comresearchgate.net Anion Frenkel defects involve the displacement of an anion from its regular lattice site to an interstitial position, creating a vacancy-interstitial pair. fiveable.me The energy of formation for these intrinsic defects and their motion energies have been deduced from the slopes of conductivity curves. researchgate.net In materials with the fluorite structure like SrCl₂, anion Frenkel defects are the primary type of disorder. tandfonline.com

Mechanisms of Interstitial Migration

The migration of interstitial ions is a key mechanism for ionic conductivity. However, in strontium chloride, there are apparent discrepancies in the understanding of interstitial migration. atamanchemicals.comresearchgate.net The mechanism for the migration of these defects in SrCl₂ appears to differ from that typically observed in other crystals with the fluorite structure. atamanchemicals.comresearchgate.netresearchgate.net In some doped strontium chloride systems, single-crystal studies have shown the presence of interstitials in specific crystallographic directions, while evidence for other expected interstitial sites is absent. researchgate.net The movement of ions can occur through discrete hops between regular lattice sites, and in superionic conductors like SrCl₂, the residence time of an ion at a site is significantly longer than the time it takes to move to the next site. researchgate.net

Equilibrium between Substitutional and Interstitial Compensation Modes

In doped strontium chloride crystals, particularly those with monovalent dopants, the equilibrium between substitutional and interstitial modes of compensation plays a significant role in determining the electrical conductivity. atamanchemicals.comresearchgate.net When an impurity atom replaces a host atom in the crystal lattice, it is known as a substitutional impurity. libretexts.org To maintain charge neutrality in the crystal, the introduction of aliovalent (different charge) substitutional ions must be compensated by the creation of either vacancies or interstitial ions. fiveable.me A detailed study of monovalent-doped SrCl₂ crystals has demonstrated that the balance between these two compensation mechanisms has a critical effect on the material's conductivity. atamanchemicals.comresearchgate.net At lower temperatures in these doped crystals, alkali cation interstitials are found to be important. researchgate.net

Computational Chemistry Approaches

Computational chemistry has been instrumental in investigating the properties of strontium chloride. Ab initio quantum chemistry calculations have been employed to study the spectroscopic and transition properties of the SrCl molecule. researchgate.netiphy.ac.cniphy.ac.cn These calculations often incorporate advanced methods such as Davidson correction, core-valence correlation, and spin-orbit coupling to improve accuracy. researchgate.netiphy.ac.cn

Density functional theory (DFT) based calculations have been used to explore possible stable ultra-thin two-dimensional crystal structures of SrCl₂. rsc.orgrsc.org These studies have identified dynamically stable phases and have confirmed their thermal stability through ab initio molecular dynamics simulations. rsc.orgrsc.org Furthermore, computational models have been used to investigate the interaction of SrCl₂ with various molecules, suggesting potential applications in sensing. rsc.orgrsc.org

Molecular dynamics simulations have also been applied to study the properties of molten strontium chloride, providing insights into its structure and dynamics at high temperatures. researchgate.net These simulations model the interactions between ions based on the laws of physics, allowing researchers to track their movements over very short timescales. For instance, simulations of aqueous SrCl₂ solutions have been used to understand the behavior of strontium ions at the water-air interface.

The following table provides a summary of computational methods and their applications in the study of strontium chloride:

| Computational Method | Application in Strontium Chloride Research | Key Findings |

| Ab initio Quantum Chemistry | Investigation of spectroscopic and transition properties of SrCl molecule. researchgate.netiphy.ac.cniphy.ac.cn | Provides accurate spectroscopic constants and details on electronic states. researchgate.netiphy.ac.cn |

| Density Functional Theory (DFT) | Exploration of stable 2D crystal structures of SrCl₂. rsc.orgrsc.org | Identification of stable 1H, 1T, and square phases. rsc.orgrsc.org |

| Ab initio Molecular Dynamics | Confirmation of thermal stability of 2D SrCl₂ structures. rsc.orgrsc.org | Predicted structures are stable well above room temperature. rsc.orgrsc.org |

| Molecular Dynamics | Study of molten SrCl₂ and aqueous solutions. researchgate.net | Reveals structural and dynamic properties of the liquid state and ion behavior at interfaces. researchgate.net |

Ab Initio Quantum Chemistry for Strontium Monochloride (SrCl)

Ab initio quantum chemistry methods, which are based on first principles without empirical data, provide a powerful tool for investigating the electronic structure and properties of molecules like strontium monochloride (SrCl). chemeurope.comwikipedia.org These computational techniques are crucial for understanding the intricate details of chemical bonding and reactivity. chemeurope.comwikipedia.org For SrCl, theoretical studies often employ high-level approaches such as the multi-reference configuration interaction (MRCI) method, frequently with the inclusion of the Davidson correction (+Q) to account for higher-order excitations. researchgate.netresearchgate.netiphy.ac.cnresearchgate.net To enhance the accuracy of these calculations, considerations for core-valence correlation, scalar relativistic effects, and spin-orbit coupling (SOC) are also incorporated. researchgate.netiphy.ac.cnresearchgate.net These theoretical investigations provide valuable insights that complement and guide experimental studies. researchgate.net

Spectroscopic and Transition Property Calculations (e.g., X²Σ⁺, A²Π states)

Theoretical calculations have been instrumental in characterizing the spectroscopic properties of the ground electronic state (X²Σ⁺) and various excited states, including the A²Π state, of the SrCl molecule. researchgate.netresearchgate.net By employing ab initio methods, researchers have determined key spectroscopic constants. The results for the X²Σ⁺ and A²Π states have shown good agreement with available experimental data. researchgate.netresearchgate.net Furthermore, theoretical studies have provided the first reports of spectroscopic and molecular constants for many of the higher excited electronic states. researchgate.netresearchgate.net

The transition properties between these electronic states, which are crucial for understanding molecular spectra, have also been a focus of these computational investigations. researchgate.netiphy.ac.cn These calculations provide a deeper understanding of the electronic transitions within the SrCl molecule. researchgate.net

Table 1: Calculated Spectroscopic Constants for Select Electronic States of ⁸⁸Sr³⁵Cl

| State | Tₑ (cm⁻¹) | Rₑ (Å) | ωₑ (cm⁻¹) | Bₑ (cm⁻¹) | Dₑ (eV) |

|---|---|---|---|---|---|

| X²Σ⁺ | 0 | 2.575 | 302.41 | 0.1018 | 3.703 |

| A²Π | 14881.99 | 2.575 | 308.23 | 0.1019 | 2.112 |

| B²Σ⁺ | 15121.96 | 2.784 | 260.83 | 0.0864 | 1.873 |

Data sourced from recent theoretical calculations. iphy.ac.cn

Potential Energy Curve (PEC) Analysis

The potential energy curve (PEC) of a diatomic molecule describes the potential energy as a function of the internuclear distance. libretexts.org For SrCl, ab initio calculations have been used to generate the PECs for numerous low-lying electronic states. researchgate.netiphy.ac.cn These calculations have explored the Λ-S states, which are then split into a larger number of Ω states when spin-orbit coupling is considered. researchgate.netiphy.ac.cn For instance, the 14 Λ–S states of SrCl have been shown to split into 30 Ω states. researchgate.netiphy.ac.cn

Analysis of these curves reveals important features of the electronic structure, such as the equilibrium bond length (Rₑ), dissociation energy (Dₑ), and the presence of avoided crossings between states. iphy.ac.cnscidb.cn These crossings can significantly influence the molecule's properties and dynamics. scidb.cn The ground state, X²Σ⁺, is characterized by a deep potential well. iphy.ac.cn

Permanent Dipole Moment (PDM) Determinations

The permanent dipole moment (PDM) is a measure of the charge distribution within a molecule. Theoretical calculations provide valuable data on the PDMs of the various electronic states of SrCl. researchgate.netresearchgate.net These calculations have shown that the PDM can change significantly with the internuclear distance and can be affected by avoided crossings between electronic states. researchgate.netscidb.cn The PDM for the ground state of SrCl has been predicted theoretically. researchgate.net For the related SrCl⁺ ion, the PDM has also been calculated as a function of internuclear separation. aip.orgresearchgate.net

Spin-Orbit (SO) Coupling Effects and Matrix Elements

Spin-orbit (SO) coupling is a relativistic effect that describes the interaction between an electron's spin and its orbital motion within an atom or molecule. wikipedia.org In heavier molecules like SrCl, SO coupling plays a significant role in the electronic structure. researchgate.netresearchgate.net Theoretical studies explicitly include SO coupling to improve the accuracy of calculations. researchgate.netiphy.ac.cnresearchgate.net This effect causes the splitting of Λ-S electronic states into multiple Ω states. researchgate.netiphy.ac.cn For example, the A²Π state of SrCl splits into A²Π₁/₂ and A²Π₃/₂ states, and the calculated splitting energy is in close agreement with experimental values. researchgate.netiphy.ac.cn The SO matrix elements, which quantify the strength of this interaction, can exhibit sudden changes in regions of avoided crossings. researchgate.netscidb.cn

Franck–Condon Factor (FCF) and Radiation Lifetime Calculations

Franck-Condon factors (FCFs) govern the intensity of vibronic transitions, representing the overlap between the vibrational wavefunctions of the initial and final electronic states. For the A²Π → X²Σ⁺ transition in SrCl, calculations have shown highly diagonal FCFs, meaning that transitions with no change in vibrational quantum number (Δv=0) are strongly favored. researchgate.netresearching.cnopticsjournal.net For example, the f₀₀ factor has been calculated to be as high as 0.981 and 0.96959 in different studies. researchgate.netresearching.cnopticsjournal.net

The radiative lifetime of an excited state is the average time it takes for the molecule to decay to a lower state via spontaneous emission. Theoretical calculations have determined the radiative lifetimes for several excited states of SrCl. researchgate.netiphy.ac.cn The A²Π state, for instance, is calculated to have a short radiative lifetime on the order of tens of nanoseconds, with reported values of 37.8 ns and 31.05 ns. researchgate.netresearching.cnopticsjournal.net This short lifetime is a key factor for rapid photon cycling. researchgate.net Experimental measurements have also determined the radiative lifetimes for the A, B, and C states of SrCl. nist.govstanford.edu

Table 2: Calculated Franck-Condon Factors (fᵥ'ᵥ") and Radiative Lifetime (τ) for the A²Π → X²Σ⁺ Transition in SrCl

| Transition | Franck-Condon Factor | Radiative Lifetime (ns) |

|---|---|---|

| f₀₀ | 0.981 | 37.8 |

| f₁₁ | 0.940 | - |

| f₂₂ | 0.896 | - |

Data sourced from theoretical calculations. researchgate.net

Theoretical Feasibility Studies for Laser Cooling of SrCl Molecule

The properties of SrCl, particularly its highly diagonal Franck-Condon factors and short radiative lifetime for the A²Π → X²Σ⁺ transition, make it a promising candidate for laser cooling. researchgate.netresearchgate.netresearching.cnopticsjournal.net Theoretical studies have investigated the feasibility of this process. researchgate.netresearchgate.netresearching.cnopticsjournal.net A significant challenge identified is the presence of an intervening A'²Δ state between the X²Σ⁺ and A²Π states. researchgate.net

Despite this, proposed laser cooling schemes suggest that a quasi-closed cycling transition can be achieved using a few lasers. researchgate.netresearching.cnopticsjournal.net One proposed scheme involves a main pump laser and two repumping lasers to address vibrational branching losses. researchgate.netresearching.cnopticsjournal.net The highly diagonal nature of the FCFs ensures that only a small number of vibrational states need to be repumped, making the cooling process efficient. researchgate.net These theoretical investigations provide a crucial foundation for experimental efforts to produce ultracold SrCl molecules. iphy.ac.cn

Density Functional Theory (DFT) for Structural Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of strontium chloride, DFT calculations have been instrumental in predicting the stability and properties of its various crystalline and molecular forms.

Recent studies have utilized DFT to explore novel two-dimensional (2D) structures of strontium chloride. rsc.org By performing DFT-based calculations, researchers have investigated the possibility of stable, ultra-thin crystal structures of SrCl₂. rsc.org Phonon calculations, a key component of these studies, have revealed that among several potential crystal structures, three phases—1H, 1T, and square—are dynamically stable. rsc.orgresearchgate.net

Furthermore, DFT calculations have been combined with other methods to study more complex systems involving strontium chloride. For instance, in the study of strontium chloride ammines, which are promising for ammonia (B1221849) storage, DFT has been used alongside X-ray powder diffraction (XRPD) to understand structural transformations. researchgate.netresearchgate.net These combined approaches have successfully identified thermodynamically stable phases such as Sr(NH₃)Cl₂, Sr(NH₃)₂Cl₂, and Sr(NH₃)₈Cl₂. researchgate.net

The predictive power of DFT also extends to understanding the electronic properties of these materials. For example, DFT calculations have shown that single layers of SrCl₂ crystals possess a wide electronic band gap. rsc.org The use of specific functionals within DFT, such as PBE (HSE06), has provided electronic band gap values ranging from 3.70 to 5.82 (5.08 to 6.47) eV, depending on the structure. researchgate.net

Table 1: Predicted Stable Phases of 2D Strontium Chloride

| Phase | Dynamic Stability | Predicted Properties |

|---|---|---|

| 1H | Stable | Wide electronic band gap |

| 1T | Stable | Good thermal stability |

| Square | Stable | Wide electronic band gap |

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation method in which the forces acting on the atoms are calculated "from first principles" using electronic structure theory, typically DFT. This approach allows for the study of the dynamic behavior of systems without the need for empirical force fields.

AIMD simulations have been crucial in confirming the thermal stability of the predicted 2D structures of strontium chloride. rsc.org These simulations have shown that the 1H, 1T, and square phases of SrCl₂ are thermally stable at temperatures well above room temperature. rsc.orgresearchgate.net This is a significant finding, as it suggests the potential for these materials to exist and be used in practical applications.

The chemical stability of these ultra-thin SrCl₂ sheets against common atmospheric molecules such as N₂, O₂, H₂O, and CO₂ has also been investigated using AIMD. rsc.org The results indicate that these single layers are chemically inert with respect to these molecules, further highlighting their potential robustness. rsc.org Interestingly, the interaction with H₂O and CO₂ was found to induce unique electronic features in the SrCl₂ sheets, suggesting possible applications in sensing. rsc.orgresearchgate.net

In the context of aqueous solutions, AIMD simulations provide a detailed picture of ion solvation. For strontium ions (Sr²⁺) in water, AIMD studies have helped to elucidate the structure of the hydration shell. These simulations are in good agreement with experimental data, predicting a Sr-O distance for the first hydration shell. researchgate.net

Molecular Dynamics Simulations of Aqueous Interfaces with Strontium Chloride

Molecular dynamics (MD) simulations, using classical force fields, are a powerful tool for studying the behavior of large systems over longer timescales than are accessible with AIMD. These simulations have been particularly insightful in understanding the behavior of strontium chloride at aqueous interfaces.

One area of focus has been the air-water interface. Simulations have shown that strontium ions (Sr²⁺) tend to congregate at the surface of water. This finding was the result of using a polarizable potential model in the MD simulations, which more accurately represents the distortion of the electron cloud around the ions and water molecules at the interface. At low concentrations of strontium chloride, these models show good agreement with experimental x-ray reflectivity data. However, at higher concentrations, the models tend to overestimate the surface concentration, indicating a need for further refinement of the force fields.

MD simulations have also been employed to study the structure and dynamics of bulk aqueous solutions of strontium chloride. researchgate.net These simulations can provide detailed information about the coordination number of Sr²⁺ ions and the structure of their hydration shells. researchgate.netcore.ac.uk For instance, MD simulations have reported a strontium ion to water oxygen distance in the range of 0.256-0.269 nm. core.ac.uk

The development of deep potential molecular dynamics (DPMD), a machine learning-based approach, has further advanced the study of molten salts like strontium chloride. dntb.gov.uadeepmodeling.com By training a model on data from first-principles molecular dynamics simulations, DPMD can accurately predict the properties of the molten state. dntb.gov.ua

Table 2: Investigated Properties of Strontium Chloride in Aqueous Systems

| Simulation Method | System | Key Findings |

|---|---|---|

| Molecular Dynamics (Polarizable) | Air-Water Interface | Strontium ions congregate at the surface. |

| Molecular Dynamics | Bulk Aqueous Solution | Provides details on hydration shell structure and coordination number. researchgate.netcore.ac.uk |

| Deep Potential Molecular Dynamics | Molten Strontium Chloride | Accurate prediction of properties in the molten state. dntb.gov.ua |

Spectroscopic and Advanced Materials Characterization of Strontium Chloride Systems

Vibrational Spectroscopy Studies

Vibrational spectroscopy is instrumental in identifying the functional groups and understanding the bonding within strontium chloride structures.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the vibrational modes of molecules. For strontium chloride, particularly in its hydrated forms or when complexed with other molecules, FTIR spectra reveal characteristic absorption bands.

In studies of strontium chloride as a dopant in other crystal lattices, such as ammonium (B1175870) dihydrogen phosphate (B84403) (ADP), FTIR analysis helps confirm the incorporation of strontium chloride into the host structure. For instance, in strontium chloride doped ADP crystals, shifts and changes in the broadening of absorption peaks corresponding to P-O-H, N-H, and PO₄ vibrations are observed when compared to the undoped crystal. updatepublishing.comscispace.com

For strontium chloride hexahydrate (SrCl₂·6H₂O), the FTIR and Raman spectra are dominated by the vibrational modes of the water molecules. These include the O-H stretching and H-O-H bending modes. The presence of water of crystallization gives rise to distinct bands in the infrared spectrum. For example, the infrared spectrum of SrCl₂·2H₂O shows significant splitting of the OH and OD stretching fundamentals in partially deuterated samples, indicating a strongly asymmetric force field in the water molecules. researchgate.net Anhydrous strontium chloride, being a simple ionic compound, does not have characteristic intramolecular vibrations in the mid-infrared range, but its lattice vibrations can be observed in the far-infrared region. nveo.org

When strontium chloride is part of a more complex system, such as bis-thiourea strontium chloride, FTIR spectra are used to confirm the presence of functional groups from the organic ligand, like C-S and N-H stretching and bending vibrations. worldscientific.com Similarly, in strontium chloride added to nicotinic acid, FTIR is used to identify the characteristic vibrations of the nicotinic acid molecule, such as O-H stretching and C=C bond stretching. atamanchemicals.com

A summary of key vibrational modes observed in strontium chloride-containing systems is presented in the table below.

| System | Observed Vibrational Mode (cm⁻¹) | Assignment | Reference |

| SrCl₂·2H₂O (partially deuterated) | 3426, 3243 (OH); 2534, 2408 (OD) | Stretching fundamentals of HDO molecules | researchgate.net |

| Anhydrous SrCl₂ | 148 | Infrared active lattice vibration | nveo.org |

| Strontium chloride doped ADP | 3400-3100 | O-H and N-H stretching | updatepublishing.comscispace.com |

| Bis-thiourea strontium chloride | 3277 | C-S stretching | worldscientific.com |

| Strontium chloride nicotinic acid | 3391 | O-H stretching | atamanchemicals.com |

X-ray Diffraction (XRD) Characterization

X-ray diffraction is a fundamental technique for determining the crystal structure, lattice parameters, and phase purity of crystalline materials like strontium chloride.

Single crystal X-ray diffraction (XRD) provides precise information about the crystal system, space group, and unit cell dimensions of a material.

Anhydrous strontium chloride (SrCl₂) crystallizes in a cubic fluorite structure. atamanchemicals.comnih.gov Its crystal structure has been determined with the space group Fm-3m and lattice parameter a = 6.965 Å. nih.gov

Crystal Data for Anhydrous Strontium Chloride (SrCl₂)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic | atamanchemicals.comnih.gov |

| Space Group | Fm-3m (No. 225) | nih.gov |

| Lattice Constant (a) | 6.965 Å | nih.gov |

| Unit Cell Volume | 337.8 ų | Calculated |

The hydrated form, strontium chloride hexahydrate (SrCl₂·6H₂O), crystallizes in the trigonal system. chemister.ru Single crystal XRD studies on materials where strontium chloride is used as a dopant, such as in zinc tris-thiourea sulfate (B86663) (ZTS), show that the fundamental crystal structure of the host material is retained, with minor changes in the lattice parameters. updatepublishing.com For example, in strontium chloride doped ammonium dihydrogen phosphate (SCADP) crystals, single crystal XRD confirms a tetragonal crystal system, similar to the undoped ADP crystal. jetir.org

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and confirm the purity of a material. The resulting diffraction pattern serves as a fingerprint for a specific crystalline substance.

In the synthesis of materials containing strontium chloride, PXRD is crucial for phase confirmation. For instance, in the reactive cold sintering process to create strontium titanate, XRD patterns confirm the presence of crystalline strontium chloride and titanium dioxide as intermediate phases before the final heating step. rsc.org This confirms that the reactants are well-mixed and crystalline.

Furthermore, PXRD is used to study the incorporation of strontium into other crystal lattices. In the case of strontium-modified brushite cements, powder diffraction is used to determine the chemical phases present and to study the effects of strontium substitution on the crystal structure. researchgate.net Similarly, for nano-particles of strontium tartrate synthesized using strontium chloride, powder XRD is used to confirm the monoclinic crystal system and to estimate the average crystallite size using the Scherrer formula. aip.org

Single Crystal XRD for Crystal System and Lattice Parameter Determination

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the optical properties of materials, such as their transparency and electronic band structure.

UV-Vis-NIR spectroscopy is employed to measure the transmittance and absorbance of a material over a range of wavelengths. This is particularly important for materials intended for optical applications.

Studies on crystals grown with the addition of strontium chloride consistently show good optical transparency in the visible and near-infrared regions. For example, single crystals of strontium chloride added to nicotinic acid are transparent in the entire visible region, with a UV cutoff wavelength at 275 nm. scispace.com This wide transparency window makes such materials suitable for optoelectronic applications. scispace.com

In strontium chloride-doped zinc tris-thiourea sulfate (ZTS) crystals, the transmittance spectra show a sharp fall in transmittance around 251 nm, indicating the onset of fundamental absorption. updatepublishing.com These crystals exhibit high transparency throughout the visible and near-IR regions. updatepublishing.com Similarly, strontium chloride-doped ammonium dihydrogen phosphate (SCADP) crystals show very low absorbance in the visible region, with a lower cutoff wavelength at 222 nm, corresponding to a wide optical band gap of approximately 5.58 eV. kamarajcollege.ac.in

The optical transparency of these strontium chloride systems is a key characteristic for their potential use in nonlinear optical (NLO) devices and other photonic applications. updatepublishing.comresearchgate.netijsrtjournal.com

Optical Properties of Strontium Chloride Containing Crystals

| Crystal System | UV Cutoff Wavelength (nm) | Optical Band Gap (eV) | Key Feature | Reference |

|---|---|---|---|---|

| Strontium chloride added Nicotinic Acid (SCNA) | 275 | 4.5 | Transparent in the entire visible region | scispace.com |

| Strontium chloride doped ZTS | ~251 | - | Wide optical transparency in visible and near-IR | updatepublishing.com |

| Strontium chloride doped ADP (SCADP) | 222 | 5.58 | Very low absorbance in the visible region | kamarajcollege.ac.in |

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a important technique for characterizing the optical properties of strontium chloride (SrCl₂), particularly when doped with activator ions. Pure SrCl₂ is not known to be luminescent; its utility in this area comes from its ability to host luminescent dopants.

Doping SrCl₂ with rare-earth and other ions can induce luminescence. For example, europium (Eu²⁺)-doped strontium chloride (SrCl₂:Eu²⁺) exhibits a broad emission spectrum peaking at approximately 410 nm at room temperature. researchgate.net This emission corresponds to the 4f⁶5d → 4f⁷ electronic transition of the Eu²⁺ ion. vulcanchem.com At cryogenic temperatures (10 K), the spectrum sharpens significantly, revealing vibronic progressions. researchgate.net The luminescent properties of europium-doped strontium chloride phosphate (Sr₅Cl(PO₄)₃:Eu) are also well-documented, where europium ions substitute strontium ions in the apatite crystal lattice, leading to efficient light emission. ontosight.ai

Similarly, tin (Sn²⁺)-doped strontium chloride (SrCl₂:Sn²⁺) also shows characteristic luminescence. sci-hub.se The introduction of dopants like europium or samarium into the SrCl₂ lattice creates luminescent centers that can be excited by various means, including UV radiation and X-rays. researchgate.netontosight.ai For instance, SrCl₂ doped with praseodymium (Pr³⁺) exhibits emission bands corresponding to the dopant when excited with X-rays. researchgate.net

Recent research has also explored the use of strontium chloride as a passivating agent in perovskite solar cells. Time-resolved photoluminescence spectroscopy has shown that SrCl₂ passivation can suppress non-radiative recombination, leading to an enhanced photoluminescence lifetime and improved device stability. acs.orgnih.gov In another application, strontium chloride has been used to improve the photoluminescence quantum yield of CsPbI₃ perovskite nanocrystals. The incorporation of Sr²⁺ ions and the surface passivation by Cl⁻ ions enhance the luminescence intensity and stability of the nanocrystals. nih.gov

The photoluminescence of strontium chloride nicotinic acid crystals has also been studied, with peaks observed at 453 nm, 490 nm, and 681 nm, suggesting its potential for optoelectronic applications. scispace.com

Thermal Analysis Techniques

Thermal analysis methods are crucial for understanding the thermal stability and decomposition behavior of strontium chloride and its hydrated forms.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For strontium chloride hexahydrate (SrCl₂·6H₂O), TGA reveals a multi-step dehydration process. The dehydration begins at temperatures above 61°C (142°F), with complete dehydration to anhydrous SrCl₂ occurring by 320°C (608°F). atamanchemicals.com

In studies of strontium chloride doped ammonium dihydrogen phosphate (SCADP) crystals, TGA showed a minor weight loss between 100-200°C, attributed to the removal of water molecules. A significant weight loss of about 35% was observed up to 600°C. kamarajcollege.ac.in

TGA has also been employed to study the desorption of ammonia (B1221849) from strontium chloride ammines. These studies identified an adsorbed state of ammonia that desorbs at a lower temperature than the bulk desorption, with a desorption enthalpy of approximately 37-39 kJ/mol. aip.orgresearchgate.netnih.gov

Differential Thermal Analysis (DTA)

Differential thermal analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature, revealing thermal events such as phase transitions and decompositions. For strontium chloride doped ammonium dihydrogen phosphate (SCADP) crystals, DTA curves show an endothermic peak around 210°C, which corresponds to the decomposition or melting point of the sample. kamarajcollege.ac.in

Elemental and Chemical Compositional Analysis

Energy Dispersive X-ray Spectroscopy (EDAX/EDX)

Energy Dispersive X-ray Spectroscopy (EDAX or EDX) is a standard technique for determining the elemental composition of materials. In the analysis of strontium chloride doped ammonium dihydrogen phosphate (SCADP) crystals, EDX spectra confirmed the presence of strontium (Sr), chlorine (Cl), oxygen (O), nitrogen (N), and phosphorus (P), indicating the successful incorporation of the strontium chloride dopant into the crystal lattice of the host material. kamarajcollege.ac.in

EDX has also been used to confirm the presence of strontium in various biological and synthetic materials. For example, it verified enhanced levels of strontium in the shells of marine organisms stained with strontium chloride. researchgate.net In another study, EDX was used to characterize strontium-doped phase-transited lysozyme (B549824) coatings on titanium surfaces. researcher.life Furthermore, the chemical composition of strontium-substituted carbonate apatite nanoparticles, formed using strontium chloride hexahydrate, was analyzed using EDX. acs.org

Mechanical Properties Assessment

The mechanical properties of strontium chloride (SrCl₂) have been investigated through both experimental and theoretical methods. First-principles calculations based on density functional theory (DFT) have been used to determine the elastic constants of cubic SrCl₂. mpg.dedoi.org

The calculated elastic constants, such as C₁₁, C₁₂, and C₄₄, are generally in good agreement with experimental values. iith.ac.in These constants are essential for understanding the material's stiffness and stability. iith.ac.in From these elastic constants, other mechanical properties like the Young's modulus, shear modulus, and Poisson's ratio can be derived. doi.orgresearchgate.net

Theoretical studies have shown that allowing for the displacement of chlorine atoms under strain (inner strain relaxation) is crucial for obtaining a calculated C₄₄ value that agrees well with experimental data. mpg.dedoi.org The mechanical behavior of SrCl₂ is also linked to its superionic properties at high temperatures, which is reflected in the strong temperature dependence of its elastic constants. iith.ac.in

Vickers microhardness tests have been used to evaluate the hardness of crystals grown with strontium chloride, such as strontium chloride added nicotinic acid single crystals. scispace.com

Table of Elastic Constants and Mechanical Properties of SrCl₂

| Property | Calculated (GGA) | Experimental |

| C₁₁ (GPa) | 46.3 | 45.3 |

| C₁₂ (GPa) | 20.5 | 20.5 |

| C₄₄ (GPa) | 10.3 | 9.8 |

| Bulk Modulus (B) (GPa) | 29.1 | 28.8 |

| Shear Modulus (G) (GPa) | 14.3 | - |

| Young's Modulus (E) (GPa) | 38.4 | - |

| Poisson's Ratio (ν) | 0.34 | - |

Note: Calculated values are from density functional theory studies, and experimental values may vary depending on the measurement conditions. mpg.deiith.ac.inresearchgate.net

Research on Biological and Biomedical Interactions of Strontium Chloride

Cellular and Molecular Interactions

Induction of Parthenogenetic Activation of Oocytes in Developmental Biology Research

Strontium chloride is a well-established agent for inducing the parthenogenetic activation of oocytes in various species, a critical process in developmental biology research. This process allows for the initiation of embryonic development without fertilization, providing a valuable model for studying the early stages of embryogenesis. The mechanism of action is believed to involve the induction of intracellular calcium (Ca2+) oscillations, which mimic the natural signaling cascade triggered by sperm during fertilization. These oscillations are crucial for initiating the downstream events of oocyte activation, including cortical granule exocytosis, completion of meiosis, and the formation of a pronucleus.

Cytotoxicity Assessments in Various Cell Lines (e.g., Fibroblast, Neuronal)

The cytotoxic effects of strontium chloride have been evaluated in several cell lines to understand its biocompatibility and potential as a therapeutic agent.

Fibroblast Cells: Studies on mouse connective tissue fibroblast cell lines (L929) have shown that strontium chloride hexahydrate does not exhibit significant cytotoxicity at various concentrations. cumhuriyet.edu.tr In fact, at a concentration of 1.25% (w/v), it was observed to have a proliferative effect, with a higher level of viable cells compared to a 2.5% (w/v) concentration. cumhuriyet.edu.tr Another study also reported no adverse effects on cell viability up to a 2.5% concentration of strontium chloride, with increased cell proliferation at 1.25%. researchgate.net Research on human gingival fibroblasts treated with strontium fluorapatite (B74983) nanoparticles showed that cell viability decreased with increasing concentrations, from 83% at 10 μg/mL to 70% at 80 μg/mL, indicating good biocompatibility at lower concentrations. wjoud.com

Neuronal Cells: The neurotoxicity of strontium has been assessed using the HCN-2 human cortical neuronal cell line. turkishneurosurgery.org.tr Results indicated that strontium chloride did not show cytotoxic effects and had very high IC50 values, which is the concentration required to inhibit the growth of 50% of cells. turkishneurosurgery.org.tr No significant decrease in cell viability was observed with longer exposure times or at concentrations up to 2000 µg/mL. turkishneurosurgery.org.tr SH-SY5Y neuroblastoma cells and LUHMES conditionally-immortalized dopaminergic neurons are other human cell lines used to screen for neuronal cytotoxicity. nih.gov

Protein Binding Characteristics and Affinity Studies

Strontium's interaction with proteins is a key aspect of its biological behavior. Due to its chemical similarity to calcium, strontium can bind to various proteins. nih.govinchem.orgeuropa.eunih.gov Studies have documented a protein binding of 30-40% for strontium chloride. atamanchemicals.comdrugbank.comnih.govnih.gov Other human plasma studies have indicated a possible recovery of 45-60% of administered strontium through ultrafiltration. nih.govdrugbank.com In rats, as much as 50-80% of strontium appeared to be bound to protein. inchem.org

Complexation with Physiological Anions (e.g., Carbonate, Phosphate) and Carboxylic Acids (e.g., Citrate, Lactate)

Due to its similarity to calcium, strontium can form complexes with various inorganic anions and carboxylic acids present in physiological systems. nih.govinchem.orgeuropa.eunih.govatamanchemicals.comdrugbank.comnih.gov This includes complexation with:

Physiological Anions: Carbonate and phosphate (B84403). nih.govinchem.orgeuropa.eunih.govatamanchemicals.comdrugbank.comnih.govgoogle.com

Carboxylic Acids: Citrate and lactate (B86563). nih.govinchem.orgeuropa.eunih.govatamanchemicals.comdrugbank.comnih.gov

Interactions with Hydroxyapatite (B223615) and Calcium-Binding Proteins/Transport Channels

Strontium's chemical resemblance to calcium allows it to interact with various biological components that normally bind to or transport calcium. nih.govinchem.orgatamanchemicals.comdrugbank.comnih.govnih.govdrugbank.com

Hydroxyapatite: Strontium can interact with hydroxyapatite, the primary mineral component of bone. nih.govinchem.orgatamanchemicals.comdrugbank.comnih.govnih.govdrugbank.com It can be incorporated into the hydroxyapatite crystal lattice through the substitution of calcium ions. mdpi.com This interaction is fundamental to its effects on bone metabolism.

Calcium-Binding Proteins: Strontium can interact with a variety of calcium-binding proteins. inchem.orgatamanchemicals.comdrugbank.comnih.govnih.govdrugbank.com This includes calbindin D proteins, and in some cases, strontium can substitute for calcium in the function of calcium-dependent enzymes, although this may alter their kinetic parameters. nih.govnih.gov

Calcium Transport Channels: Strontium can interact with and be transported by various calcium transport channels, including Ca2+ adenosine (B11128) triphosphatases (Ca2+-ATPases), Na+/Ca2+ antiporters, and Ca2+ channels. atamanchemicals.comdrugbank.comnih.gov Studies have shown that strontium can traverse calcium ion channels, sometimes at a greater rate than calcium itself. medicaljournals.se

Bone Metabolism and Regenerative Research

Strontium chloride has been the subject of extensive research for its effects on bone metabolism and its potential in bone regeneration. It is known to have a dual effect on bone, simultaneously stimulating bone formation and inhibiting bone resorption. nih.govfrontiersin.orgmdpi.com

Stimulation of Bone Formation: Strontium has been shown to enhance the replication of preosteoblastic cells and promote their differentiation into osteoblasts, the cells responsible for synthesizing new bone. ijmrhs.com It also increases the synthesis of collagen and other non-collagenous proteins by osteoblasts. ijmrhs.com Studies in rats have demonstrated that administration of strontium chloride leads to enhanced osteoblast activity and increased bone mass. nih.govfrontiersin.org Furthermore, strontium treatment has been associated with increased mRNA levels of osteoblast gene markers such as BMP, BGP, RUNX2, OPG, and ALP. nih.govfrontiersin.org

Inhibition of Bone Resorption: Research has shown that different concentrations of strontium chloride can decrease the formation of osteoclasts, the cells responsible for bone breakdown, and reduce the total area of bone resorption. nih.govfrontiersin.org This is supported by findings of reduced levels of osteoclast markers like RANKL and TRAP following strontium treatment. nih.govfrontiersin.org

Bone Regeneration: Strontium-functionalized biomaterials are being actively investigated for their potential to enhance bone regeneration. mdpi.com By incorporating strontium into materials like bone grafts, it may be possible to accelerate the repair of bone defects. mdpi.com The mechanism is thought to involve the modulation of the local inflammatory response and the promotion of osteogenic differentiation of mesenchymal stem cells. mdpi.com

Interactive Data Table: Cytotoxicity of Strontium Chloride Hexahydrate on L929 Fibroblast Cells

| Concentration (% w/v) | Cell Viability | Proliferative Effect |

| 0.3 | Not significantly different from control | - |

| 0.6 | Not significantly different from control | - |

| 1.25 | Higher than control and 2.5% | Yes |

| 2.5 | Not significantly different from control | - |

Effects on Osteoblast Growth and Bone Remodeling Mechanisms

Reproductive and Endocrine System Studies

Strontium chloride has been investigated for its effects on male reproductive health, with studies suggesting a significant impact on sperm quality and hormone levels. mdpi.comnih.gov In a study using male Wistar rats, administration of strontium chloride at a specific concentration (50 mg/kg body weight) resulted in a significant increase in sperm concentration, motility, and viability after 37 days of treatment. mdpi.comnih.govresearchgate.net

The same research also found that serum and testicular levels of testosterone (B1683101) increased in a dose-dependent manner with strontium chloride administration. mdpi.comresearchgate.net This was accompanied by a significant increase in the activity of testicular marker enzymes, such as acid phosphatase (ACP) and lactate dehydrogenase (LDH), and the expression of genes involved in testosterone synthesis (StAR, 3β-HSD, and Cyp11a1). mdpi.comresearchgate.net Conversely, serum nitric oxide (NO) levels, which can be detrimental to sperm function at high levels, decreased in a dose-dependent manner. mdpi.com

Human studies have also pointed towards a positive association between strontium exposure and semen quality. One study involving men from an infertility clinic found that urinary strontium concentrations were positively and significantly associated with sperm concentration, motility, and total count. sci-hub.cat Men in the highest quartile of urinary strontium concentration had a significantly lower risk of having below-reference sperm parameters compared to those in the lowest quartile. sci-hub.cat These findings suggest that non-radioactive strontium may have a beneficial effect on male reproductive function. sci-hub.catnih.gov

| Parameter | Effect of Strontium Chloride (50 mg/kg BW in rats) | Reference |

|---|---|---|

| Sperm Concentration | Significantly Increased | mdpi.comnih.govresearchgate.net |

| Sperm Motility | Significantly Increased | mdpi.comnih.govresearchgate.net |

| Sperm Viability | Significantly Increased | mdpi.comnih.govresearchgate.net |

| Serum & Testicular Testosterone | Increased (Dose-dependent) | mdpi.comresearchgate.net |

| Testicular Marker Enzymes (ACP, LDH) | Significantly Increased | mdpi.comresearchgate.net |

| Serum Nitric Oxide (NO) | Significantly Decreased (Dose-dependent) | mdpi.com |

At the phylum level, strontium treatment significantly reduced the relative abundance of Bacteroidetes and Tenericutes. mdpi.com At the genus level, strontium was found to reduce the abundance of bacteria that may have negative effects on reproductive health, such as Romboutsia, Ruminococcaceae_UCG_014, Weissella, and Eubacterium_coprostanoligenes_group. mdpi.comresearchgate.net

Another study focusing on bone health in young male rats also found that strontium chloride altered the gut microbiome. frontiersin.orgnih.govresearchgate.net Correlation analysis identified four types of bacteria—Ruminococcaceae_UCG-014, Lachnospiraceae_NK4A136_group, Alistipes, and Weissella—as primary contributors to the positive effects of strontium on bone. frontiersin.orgnih.gov These findings highlight a potential "gut-bone" and "gut-testis" axis through which strontium exerts its biological effects, suggesting that its modulation of intestinal flora is a relevant mechanism of action. frontiersin.orgmdpi.com

| Microbial Taxon | Effect of Strontium Chloride Administration | Associated Health Area | Reference |

|---|---|---|---|

| Bacteroidetes (Phylum) | Reduced Abundance | Reproductive Health | mdpi.com |

| Tenericutes (Phylum) | Reduced Abundance | Reproductive Health | mdpi.com |

| Ruminococcaceae_UCG-014 (Genus) | Reduced Abundance | Reproductive Health, Bone Health | mdpi.comresearchgate.netnih.gov |

| Lachnospiraceae_NK4A136_group (Genus) | Altered Abundance | Bone Health | nih.gov |

| Alistipes (Genus) | Altered Abundance | Bone Health | nih.gov |

| Weissella (Genus) | Reduced Abundance | Reproductive Health, Bone Health | mdpi.comresearchgate.netnih.gov |

Impact on Male Reproductive Function (e.g., Sperm Parameters)

Neurotoxicity and Neurological System Research

The neurotoxicity of strontium is not as extensively studied as its effects on bone. Due to its chemical similarity to calcium, strontium can interact with calcium-dependent processes in the nervous system, such as secondary messenger systems, transporter systems, and synaptic transmission. nih.gov At high concentrations, these interactions could potentially lead to neurotoxic and neuromuscular disturbances. nih.gov

However, direct evidence for neurotoxicity at typical exposure levels is limited. A study investigating the cytotoxic effects of strontium on a human cortical neuron cell line (HCN-2) found no significant decrease in cell viability even at concentrations up to 2000 µg/mL over 72 hours of exposure. turkishneurosurgery.org.tr This suggests a low potential for direct neurotoxicity on neuronal cells in this model. turkishneurosurgery.org.tr

Evaluation of Cytotoxic Effects on Cortical Neuron Cell Lines

Research into the neurotoxic potential of strontium compounds has included assessments of their effects on human cortical neuron cell lines. A notable study investigated the toxic effects of strontium on the HCN-2 Human Cortical Neuron (CRL-10742) cell line. turkishneurosurgery.org.tr In this research, neurotoxicity assays were conducted by exposing the cells to various concentrations of strontium for 24, 48, and 72 hours. turkishneurosurgery.org.tr

The findings indicated that strontium did not exhibit significant cytotoxic effects on the HCN-2 cells. turkishneurosurgery.org.tr Specifically, no major decrease in cell viability was observed even with strontium concentrations up to 2000 µg/mL. turkishneurosurgery.org.tr The half-maximal inhibitory concentration (IC50) values, a measure of a substance's toxicity, were found to be very high, further supporting the lack of cytotoxicity. For 24 and 48 hours of exposure, the IC50 values were greater than 2000 µg/mL, and for 72 hours of exposure, the value was calculated to be 936.9 ± 0.09 µg/mL. turkishneurosurgery.org.tr These high IC50 values suggest low cytotoxic activity against this particular human brain cortical neuron cell line. turkishneurosurgery.org.tr

Table 1: IC50 Values for Strontium on HCN-2 Cell Line

| Exposure Time (hours) | IC50 Value (µg/mL) |

|---|---|

| 24 | >2000 |

| 48 | >2000 |

| 72 | 936.9 ± 0.09 |

Data sourced from a study on the neurotoxic effects of strontium compounds on the human cortical neuronal cell line HCN-2. turkishneurosurgery.org.tr

Radiological Applications and Mechanisms

Strontium-89 (B1237618) Chloride in Radiopharmaceutical Research for Targeted Therapies

Strontium-89 chloride (⁸⁹SrCl₂) is a radiopharmaceutical agent utilized in the palliative treatment of bone pain resulting from metastatic bone cancer. openmedscience.comopenmedscience.com Marketed under the trade name Metastron™, it was first approved in the United States in 1993 for this indication. openmedscience.com Its application is primarily for patients with confirmed painful skeletal metastases, often arising from cancers such as prostate and breast cancer. openmedscience.com

The therapeutic approach involves using ⁸⁹Sr as a targeted agent to deliver radiation directly to cancerous lesions in the bone. patsnap.com This form of therapy is considered for managing multifocal metastatic bone pain, especially when conventional analgesics fail or when pain recurs in a previously irradiated site. nih.gov Clinical trials have documented that Strontium-89 chloride can lead to significant pain reduction, improved mobility, and a better quality of life for patients. openmedscience.com The pain relief typically begins 7 to 20 days after injection and can be sustained for several months. fda.govaetna.com While it provides palliative benefits, it is not considered a curative therapy and has not been shown to provide a conclusive survival advantage at standard doses. openmedscience.com

Mechanisms of Selective Uptake by Bone Tissue and Beta Emission Effects

The therapeutic efficacy of Strontium-89 chloride is rooted in its chemical similarity to calcium, a primary component of bone. openmedscience.compatsnap.com As a calcium analog, intravenously administered strontium-89 is rapidly cleared from the bloodstream and behaves similarly to calcium, localizing selectively in bone mineral. fda.gov

Selective Uptake: The uptake of strontium-89 occurs preferentially in areas of high osteogenic, or bone-forming, activity. fda.gov Metastatic bone lesions are characterized by a high rate of bone mineral turnover, creating a demand for calcium. nih.govdrugbank.com Strontium-89 mimics calcium and is therefore taken up into the hydroxyapatite matrix of the bone in these active regions. openmedscience.comnih.gov Consequently, primary bone tumors and metastatic sites can accumulate significantly higher concentrations of the radiopharmaceutical compared to surrounding healthy bone. fda.gov Strontium-89 chloride is reported to have a tenfold higher affinity for metastatic bone and is retained much longer in these lesions (effective half-life >50 days) compared to normal bone, where turnover is about 14 days. nih.govfda.govdrugbank.com

Beta Emission Effects: Strontium-89 is a pure beta (β⁻) emitter, decaying with a physical half-life of 50.5 days. fda.gov It emits high-energy beta particles with a maximum energy of 1.463 MeV. fda.gov These beta particles have a limited penetration range in tissue, typically a few millimeters (maximum of 8 mm). patsnap.comfda.gov This short range ensures that the radiation dose is delivered locally to the immediate vicinity of the strontium-89 deposits. patsnap.com The emitted beta particles destroy cancerous cells within the bone metastases, which is believed to be the mechanism for pain relief. openmedscience.compatsnap.com This targeted delivery of radiation minimizes damage to surrounding healthy tissues, such as the bone marrow, although some effects on bone marrow can occur. patsnap.comwdfiles.com

Table 2: Properties of Strontium-89

| Property | Value |

|---|---|

| Isotope | Strontium-89 (⁸⁹Sr) |

| Physical Half-life | 50.5 days fda.gov |

| Emission Type | Pure Beta (β⁻) fda.gov |

| Maximum Beta Energy | 1.463 MeV fda.gov |

| Maximum Range in Tissue | ~8 mm fda.gov |

This table summarizes the key radiopharmaceutical properties of Strontium-89. fda.gov

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Strontium chloride | 24564 |

| Strontium-89 chloride | 5388879 |

| Calcium | 5460244 |

| Strontium | 5359387 |

| Strontium chromate (B82759) | 24531 |

| Strontium carbonate | 15408 |

| Strontium hydroxide (B78521) | 62391 |

| Strontium nitrate | 24930 |

| Strontium oxide | 62392 |

Environmental Behavior and Analytical Research of Strontium Chloride

Environmental Fate and Transport Dynamics

The movement and persistence of strontium in the environment are governed by a series of complex physical and chemical processes. As strontium chloride is highly soluble, its dissociated form, the strontium ion (Sr²⁺), is the primary subject of environmental studies.

Dissolution and Mobility in Aquatic Systems (Freshwater vs. Marine)

Once introduced into an aquatic environment, strontium chloride readily dissolves. canada.ca Strontium is predominantly found in the dissolved phase within aquatic systems. canada.ca A significant distinction exists between its concentration in freshwater and marine environments. Generally, marine waters exhibit higher concentrations of strontium (ranging from 8.1 to 10.0 mg/L) compared to freshwater systems (0.002 to 0.2 mg/L). canada.ca The ocean serves as the largest global reservoir for dissolved strontium. canada.ca

The mobility of strontium in water is considered relatively high. mst.dk However, this mobility can be curtailed by its interaction with soils and the formation of insoluble complexes. mst.dk The ionic strength of the water plays a crucial role; for instance, the higher salt concentrations found in marine environments can enhance the mobility of strontium ions by reducing their tendency to sorb to sediments. nih.govmdpi.com

Interactions and Partitioning with Sediments

The interaction between strontium and sediments is a key factor in its environmental transport. Strontium demonstrates high mobility between the water column and sediment due to its characteristically weak binding to particles. canada.ca The primary mechanism controlling its migration in subsurface environments is sorption. leeds.ac.uk The extent of this sorption is influenced by several factors, including:

pH: Strontium sorption is often lower at acidic pH and increases as the pH becomes neutral to alkaline. leeds.ac.uktandfonline.com

Ionic Strength: An increase in ionic strength, meaning a higher concentration of other ions in the water, tends to reduce strontium sorption due to increased competition for binding sites on sediment particles. mdpi.comtandfonline.comsc.edu

Sediment Composition: The mineralogy of the sediment is critical. Clay minerals such as illite, chlorite, and kaolinite (B1170537) are significant sorbents for strontium. leeds.ac.uk

Co-precipitation: At higher pH levels, strontium can be removed from the dissolved phase through co-precipitation with carbonate minerals like calcite or by forming its own insoluble mineral, strontianite (SrCO₃). leeds.ac.ukmdpi.com

The partitioning of strontium between the solid (sediment) and liquid (water) phases is often quantified using a distribution coefficient (K_d_). Studies have shown that strontium sorption can be a reversible and rapid process, often reaching equilibrium within hours. leeds.ac.uknih.gov However, slower sorption reactions occurring over months to decades have also been suggested, which could lead to decreased mobility over the long term. nih.gov

| Ecosystem Type | Distribution Coefficient (K_d_) (L/kg) | Reference |

|---|---|---|

| Freshwater | 180 | canada.ca |

| Marine | 200 | canada.ca |

| Coastal | 8 | canada.ca |

| Sediment (Field Lysimeter Study) | 32 - 43.1 | nih.gov |

| Clayey Soil (Low Ionic Strength) | 32.06 | sc.edu |

| Clayey Soil (High Ionic Strength) | 8.05 | sc.edu |

Atmospheric Distribution and Sources (Natural vs. Anthropogenic Emissions)

Strontium is introduced into the atmosphere from both natural and human-related activities. cdc.gov

Natural Sources: The primary natural sources include the weathering of crustal rocks and soils, the entrainment of dust particles by wind, and sea spray from the oceans. mst.dknih.govcdc.gov Coastal areas may have higher atmospheric concentrations due to sea spray. cdc.gov

Anthropogenic Sources: Human activities contributing to atmospheric strontium include the combustion of coal and oil, the application of phosphate (B84403) fertilizers which contain strontium, and emissions from nuclear facilities. mst.dkcdc.govspringerprofessional.de

In the atmosphere, strontium is typically present as strontium oxide (SrO). canada.canih.gov This compound reacts quickly with atmospheric moisture to form strontium hydroxide (B78521) (Sr(OH)₂) or with carbon dioxide to yield strontium carbonate (SrCO₃). canada.canih.gov These strontium compounds are then transported and returned to the Earth's surface through wet deposition (rain, snow) or dry deposition (gravitational settling). mst.dknih.gov

Biogeochemical Cycling and Bioconcentration Studies

Due to its chemical similarity to calcium, strontium is readily taken up by living organisms and cycles through ecosystems.

Bioconcentration and Bioaccumulation in Aquatic Organisms

Bioaccumulation refers to the uptake of a chemical from all environmental sources (water, food, sediment), while bioconcentration is defined as uptake from water alone. nrc.govresearchgate.net Strontium is readily absorbed by both plants and aquatic organisms. springerprofessional.deinchem.org

For most aquatic animals, the principal pathway for strontium uptake is directly from the water across the gills. nrc.govkoedoe.co.za In fish, it is known to accumulate in bony structures. inchem.org Because direct uptake from water is the dominant route, the trophic level (position in the food chain) appears to have a minimal effect on the bioconcentration of strontium. nrc.gov In a study on the African sharptooth catfish, the highest concentrations of strontium were found in the gills, identifying them as the primary uptake tissue. koedoe.co.za

Influence of Water Hardness and Calcium Concentration on Strontium Uptake

The uptake of strontium by aquatic life is significantly mediated by the presence of calcium. A strong inverse relationship has been established: as the concentration of calcium in the water increases, the uptake of strontium by organisms decreases. canada.cavliz.be

This phenomenon is attributed to direct competition between strontium and calcium for the same biological transport pathways, such as calcium channels in the gills of fish. canada.canih.gov Consequently, organisms living in soft water, which is low in calcium, tend to bioaccumulate more strontium than those in hard water or marine environments where calcium is abundant. canada.ca The toxicity of strontium to aquatic organisms is also observed to be lower in waters with increased hardness. canada.caresearchgate.net Research on carp (B13450389) demonstrated that increasing calcium concentrations led to decreased strontium uptake in the whole body, bones, gills, and other tissues. canada.ca

| Condition | Effect on Strontium (Sr) Uptake | Mechanism | Reference |

|---|---|---|---|

| High Water Hardness / High Calcium (Ca²⁺) Concentration | Reduced Sr²⁺ Uptake | Competition for uptake sites (e.g., gills) | canada.caresearchgate.net |

| Soft Water / Low Calcium (Ca²⁺) Concentration | Increased Sr²⁺ Bioaccumulation | Less competition for uptake sites | canada.ca |

| Marine Environments (High Ca²⁺) | Lower Sr²⁺ Bioaccumulation than in freshwater | High ambient Ca²⁺ concentration outcompetes Sr²⁺ | canada.ca |

Development of Advanced Analytical Methodologies for Environmental Monitoring

The accurate detection and quantification of strontium, particularly its radioactive isotope strontium-90 (B1230875) (⁹⁰Sr), in various environmental matrices are crucial for effective monitoring and risk assessment. cdc.govmdpi.com Over the years, analytical methodologies have evolved from traditional techniques to more sophisticated and sensitive approaches, enabling lower detection limits and quicker analysis times. mdpi.commdpi.com

Traditionally, the analysis of total strontium involved chemical methods like spectrophotometry, fluorometry, and atomic absorption spectroscopy (AAS). cdc.gov For the determination of radiostrontium, gas-flow proportional counting and liquid scintillation counting (LSC) have been standard techniques. cdc.govmdpi.com A common procedure, such as EPA Method 905.0 for water samples, involves precipitating strontium as an insoluble carbonate, followed by counting to determine the total strontium radioactivity. cdc.gov

However, these classical methods often require extensive and time-consuming sample preparation to separate strontium from interfering elements like calcium and barium. usgs.govnih.gov To address these challenges, advanced analytical techniques have been developed and are increasingly employed for environmental monitoring.

Advanced Analytical Techniques:

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS has become a powerful tool for the determination of total strontium and its isotopes. cdc.govacs.org It offers excellent sensitivity and the ability to measure isotope ratios accurately. acs.org The United States Environmental Protection Agency (U.S. EPA) has recommended methods utilizing ICP-MS for analyzing strontium in drinking water. canada.ca

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): ICP-AES is another robust technique for quantifying total strontium in environmental samples. cdc.govcanada.ca

Extraction Chromatography: This technique has gained prominence for its efficiency in selectively separating strontium from complex matrices. mdpi.com The use of crown ethers in extraction chromatography has proven to be particularly effective, significantly reducing the analysis time compared to traditional precipitation methods. mdpi.com

Liquid Scintillation Counting (LSC): While a long-standing method, advancements in LSC technology have improved its resolution, allowing for the distinction between ⁸⁹Sr, ⁹⁰Sr, and its decay product, yttrium-90 (B1217062) (⁹⁰Y). mdpi.com LSC is widely recognized for its high counting efficiency for these isotopes. mdpi.com

Cherenkov Counting: This method offers a rapid way to measure ⁹⁰Sr by detecting the radiation from its high-energy daughter nuclide, ⁹⁰Y. cdc.govmdpi.com

The development of these advanced methodologies has significantly enhanced the ability to monitor strontium chloride and its dissociation products in the environment with greater accuracy, speed, and lower detection limits.

Table of Analytical Methodologies for Strontium

| Analytical Technique | Principle | Application | Key Advantages |

|---|---|---|---|

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of the sample in argon plasma and separation of ions based on their mass-to-charge ratio. | Determination of total strontium and isotopic ratios in water, soil, and biological samples. cdc.govacs.org | High sensitivity, low detection limits, isotopic analysis capability. mdpi.comacs.org |

| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Excitation of atoms in an argon plasma and measurement of the emitted light at characteristic wavelengths. | Quantification of total strontium in various environmental samples. cdc.govcanada.ca | Good sensitivity, robust, and widely available. |

| Extraction Chromatography | Separation of strontium based on its selective interaction with a stationary phase, often containing crown ethers. | Pre-concentration and separation of strontium from interfering ions in complex matrices. mdpi.com | High selectivity, reduced analysis time compared to precipitation methods. mdpi.com |

| Liquid Scintillation Counting (LSC) | Detection of beta particles emitted by radionuclides through the light produced in a liquid scintillator. | Quantification of radioactive strontium isotopes (⁸⁹Sr, ⁹⁰Sr) and ⁹⁰Y. mdpi.com | High counting efficiency, ability to distinguish between different beta emitters. mdpi.com |

| Cherenkov Counting | Detection of Cherenkov radiation produced by high-energy beta particles from ⁹⁰Y in an aqueous solution. | Rapid measurement of ⁹⁰Sr by quantifying its daughter nuclide, ⁹⁰Y. cdc.govmdpi.com | Rapid analysis, simpler sample preparation than some other methods. |

Research on Industrial Waste Management and Environmental Remediation Strategies Involving Strontium Chloride

Industrial activities, particularly from the nuclear industry, can lead to the release of strontium, most notably the radioactive isotope ⁹⁰Sr, into the environment. rsc.orgspringerprofessional.demdpi.com This has prompted extensive research into effective waste management and remediation strategies to mitigate the environmental impact of strontium contamination.

Industrial Waste Management:

Proper disposal of industrial waste containing strontium chloride is crucial. For significant quantities, licensed chemical waste disposal services should be utilized. chemiis.com Smaller amounts may be handled as regular chemical waste, but adherence to local regulations is essential. chemiis.com General practices include offering surplus and non-recyclable solutions to a licensed disposal company or dissolving the material in a combustible solvent for incineration in a properly equipped chemical incinerator. cdhfinechemical.com It is imperative to prevent the entry of strontium-containing waste into drains and to handle contaminated packaging as unused product. cdhfinechemical.comcarlroth.com

Environmental Remediation Strategies:

Several techniques have been investigated and applied for the remediation of strontium-contaminated sites, particularly focusing on the removal of ⁹⁰Sr from soil and water. rsc.org

Chemical Precipitation: This is a widely used method for removing strontium from aqueous solutions. It involves adding chemicals to convert dissolved strontium into an insoluble solid that can be separated from the water. canada.ca

Ion Exchange: This process utilizes materials that can exchange their ions for strontium ions in a solution. canada.ca Both natural zeolites and synthetic resins are employed for this purpose. canada.caspringerprofessional.de

Sorption: This method involves the use of natural and artificial sorbents to bind strontium from aqueous solutions. springerprofessional.de Various biomaterials are being explored as cost-effective and environmentally friendly alternatives for strontium biosorption. springerprofessional.de

Permeable Reactive Barriers (PRBs): PRBs are zones created underground to intercept and treat contaminated groundwater. For strontium remediation, PRBs can be filled with materials that promote the precipitation of strontium, such as apatite, thereby immobilizing it. pnnl.gov

Phytoremediation: This in-situ remediation technique uses plants to remove, contain, or render contaminants harmless. springerprofessional.de Certain plants have shown the ability to uptake and accumulate strontium from the soil, offering a green approach to decontaminating large areas. springerprofessional.deresearchgate.net The effectiveness of phytoremediation depends on factors like soil properties and the plant's biomass production and uptake efficiency. springerprofessional.de

Bioremediation: Research has shown that certain microorganisms, such as the green microalga Tetraselmis chui, can effectively sequester ⁹⁰Sr, suggesting a potential for bioremediation techniques in addressing radioactive pollution. rsc.org

One innovative approach for waste utilization involves using calcium chloride to treat strontium sulfate (B86663) waste residues. This process forms strontium chloride in solution, which can then be reacted to produce pure strontium sulfate, with industrial salt as a byproduct, thus creating economic value from a waste product. google.com

Table of Remediation Strategies for Strontium Contamination

| Remediation Technology | Mechanism | Target Media | Key Features |

|---|---|---|---|

| Chemical Precipitation | Converts dissolved strontium into an insoluble solid for removal. canada.ca | Water | Effective for treating dissolved strontium. canada.ca |

| Ion Exchange | Exchanges ions on a resin or natural material for strontium ions in solution. canada.ca | Water | High removal efficiency for strontium from water. canada.ca |

| Sorption | Binds strontium to the surface of natural or synthetic materials. springerprofessional.de | Water, Soil | Can utilize low-cost and environmentally friendly biosorbents. springerprofessional.de |

| Permeable Reactive Barriers (PRBs) | An in-situ barrier that intercepts and treats contaminated groundwater by precipitating strontium. pnnl.gov | Groundwater | Long-term, passive treatment of contaminated groundwater plumes. pnnl.gov |

| Phytoremediation | Plants uptake and accumulate strontium from the soil. springerprofessional.deresearchgate.net | Soil | In-situ, eco-friendly approach for soil decontamination. springerprofessional.de |

| Bioremediation | Microorganisms sequester strontium from their environment. rsc.org | Water | Potential for treating radioactive strontium pollution. rsc.org |

Table of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Strontium chloride | 61520 atamanchemicals.comwikipedia.orgamericanelements.comereztech.com |

| Strontium chloride hexahydrate | 159250 americanelements.com |

| Strontium-90 | 5486204 nih.govwmo.int |

| Strontium cation Sr-90 | 180072 nih.gov |

| Yttrium-90 | - |

| Calcium chloride | 5284359 dsmz.denih.govplanejamento.mg.gov.br |

| Calcium chloride hexahydrate | 6093252 fishersci.fi |

| Magnesium chloride | 5360315 fishersci.comnih.gov |

| Magnesium chloride (anhydrous) | 24584 wikipedia.orgnih.gov |

| Magnesium chloride hexahydrate | 24644 americanelements.com |

| Barium chloride | 25204 fishersci.cawikipedia.orgnih.gov |

| Barium chloride dihydrate | 5284346 alfa-chemistry.com |

| Calcium hydroxychloride | 19779969 wikipedia.org |

| 4-Aminopyridine | 1727 wikipedia.org |

Emerging Applications and Industrial Research Perspectives of Strontium Chloride

Advanced Catalysis Research

Strontium chloride is recognized as a catalyst in various organic synthesis reactions. bloomtechz.comhongjinchem.com Its utility as a precursor for other strontium compounds further broadens its catalytic potential. atamanchemicals.com

Strontium Chloride as an Organic Synthesis Catalyst